molecular formula C13H18N2O2S B5842812 5-cyclohexylidene-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one

5-cyclohexylidene-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one

Cat. No. B5842812
M. Wt: 266.36 g/mol
InChI Key: YKSZHMULRQQFAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-cyclohexylidene-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one, also known as CTZ, is a heterocyclic compound that has been widely studied for its potential therapeutic applications. CTZ is a thiazole derivative that has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders.

Mechanism of Action

The mechanism of action of 5-cyclohexylidene-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one is not fully understood, but studies have suggested that it acts by inhibiting various signaling pathways involved in cell growth and survival. 5-cyclohexylidene-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. 5-cyclohexylidene-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
5-cyclohexylidene-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. 5-cyclohexylidene-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and reduce inflammation and oxidative stress in the brain. Additionally, 5-cyclohexylidene-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one has been shown to modulate the immune response, regulating the production of cytokines and reducing inflammation.

Advantages and Limitations for Lab Experiments

5-cyclohexylidene-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one has several advantages for laboratory experiments, including its high solubility in water and its ability to penetrate the blood-brain barrier. However, 5-cyclohexylidene-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.

Future Directions

There are several future directions for research on 5-cyclohexylidene-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one, including the investigation of its potential therapeutic applications in various diseases, the optimization of its synthesis and dosage, and the elucidation of its mechanism of action. Additionally, further studies are needed to determine the safety and efficacy of 5-cyclohexylidene-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one in human clinical trials.

Synthesis Methods

5-cyclohexylidene-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one can be synthesized through a multi-step process involving the reaction of cyclohexanone with thiosemicarbazide, followed by cyclization and morpholine substitution. The synthesis of 5-cyclohexylidene-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one has been extensively studied, and various modifications to the process have been proposed to improve its efficiency and yield.

Scientific Research Applications

5-cyclohexylidene-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one has been investigated for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and immunology. Studies have shown that 5-cyclohexylidene-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one exhibits anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. 5-cyclohexylidene-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one has also been shown to have neuroprotective effects, reducing inflammation and oxidative stress in the brain. Additionally, 5-cyclohexylidene-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one has been investigated for its potential use as an immunomodulatory agent, regulating the immune response and reducing inflammation.

properties

IUPAC Name

5-cyclohexylidene-2-morpholin-4-yl-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2S/c16-12-11(10-4-2-1-3-5-10)18-13(14-12)15-6-8-17-9-7-15/h1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKSZHMULRQQFAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=C2C(=O)N=C(S2)N3CCOCC3)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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